N-acil-feniluree

N-Acyl-Phenylureas are a class of compounds that contain an acyl group attached to a phenyl ring through a urea moiety. These molecules have diverse applications in various fields due to their unique chemical properties and structural characteristics.

Structurally, these compounds feature an aromatic phenyl ring linked via a carbonyl group (acyl) to the nitrogen atom of a urea moiety. The acyl group can vary widely, providing flexibility in functional groups that can include hydroxyl, amine, or ester functionalities among others. This diversity allows N-acyl-phenylureas to exhibit a range of biological activities, making them useful as potential pharmaceuticals and agrochemicals.

In the context of pharmaceutical applications, these compounds often show promising activity against various pathogenic microorganisms due to their ability to inhibit key enzymes involved in microbial metabolism. Additionally, they can act as analgesics or anti-inflammatory agents by modulating pain pathways.

For agricultural purposes, N-acyl-phenylureas have been explored for their potential herbicidal effects. Their selective toxicity towards plants and broad-spectrum activity against weeds make them a promising class of agrochemicals. Furthermore, due to their stability and ease of synthesis, these compounds can be modified to enhance their efficacy in various applications.

Overall, N-acyl-phenylureas represent an important family of molecules with significant potential in both medical and agricultural sectors.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

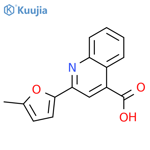

|

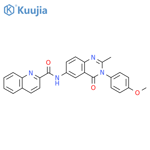

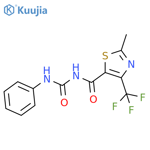

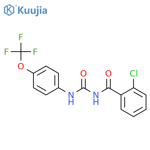

hexaflumuron | 86479-06-3 | C16H8Cl2F6N2O3 |

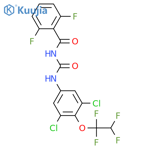

|

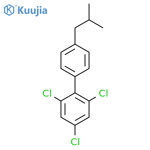

Chlorfluazuron | 71422-67-8 | C20H9Cl3F5N3O3 |

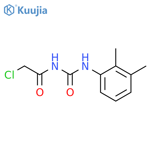

|

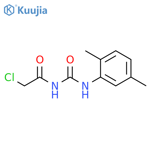

3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea | 871544-55-7 | C11H13ClN2O2 |

|

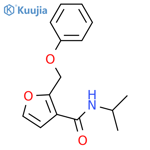

N-([2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-5-YL]CARBONYL)-N'-PHENYLUREA | 320420-60-8 | C13H10F3N3O2S |

|

3-(2-CHLOROACETYL)-1-(2,5-DIMETHYLPHENYL)UREA | 944939-06-4 | C11H13ClN2O2 |

|

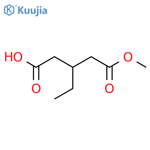

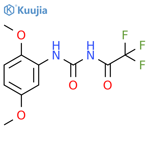

1-(2,5-dimethoxyphenyl)-3-(2,2,2-trifluoroacetyl)urea | 340264-58-6 | C11H11F3N2O4 |

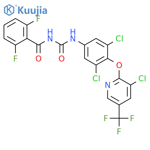

|

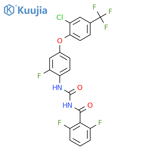

Flucycloxuron | 113036-88-7 | C25H20ClF2N3O3 |

|

flufenoxuron | 101463-69-8 | C21H11ClF6N2O3 |

|

Triflumuron | 64628-44-0 | C15H10ClF3N2O3 |

|

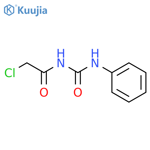

3-(2-chloroacetyl)-1-phenylurea | 4791-23-5 | C9H9ClN2O2 |

Letteratura correlata

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

4. Caper tea

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Fornitori consigliati

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati